molecular formula C16H32O2 B14146435 3-Hydroxy-2,2-dimethyltetradecanal CAS No. 88903-23-5

3-Hydroxy-2,2-dimethyltetradecanal

Cat. No.: B14146435
CAS No.: 88903-23-5
M. Wt: 256.42 g/mol
InChI Key: VEHKSWUVOHLUED-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethyltetradecanal is a chemical compound with the molecular formula C16H32O2 It is an aldehyde with a hydroxyl group and two methyl groups attached to the second carbon of the tetradecanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethyltetradecanal can be achieved through several methods. One common approach involves the condensation reaction of paraformaldehyde with isobutylaldehyde in the presence of a catalyst. The reaction is typically carried out at temperatures between 60-85°C. The resulting product is then subjected to reduced pressure distillation to remove low-melting-point substances, followed by crystallization and filtration to obtain the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethyltetradecanal undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid anhydrides are used for substitution reactions.

Major Products

Scientific Research Applications

3-Hydroxy-2,2-dimethyltetradecanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethyltetradecanal involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methylquinoline
  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone

Uniqueness

3-Hydroxy-2,2-dimethyltetradecanal is unique due to its specific structure, which includes a hydroxyl group and two methyl groups on the second carbon of the tetradecanal chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

88903-23-5

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

3-hydroxy-2,2-dimethyltetradecanal

InChI

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-15(18)16(2,3)14-17/h14-15,18H,4-13H2,1-3H3

InChI Key

VEHKSWUVOHLUED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(C)(C)C=O)O

Origin of Product

United States

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